Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
CAS No.:
Cat. No.: VC15852801
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O5 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | methyl 2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylate |
| Standard InChI | InChI=1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3 |
| Standard InChI Key | WIZADGIRUKHAGP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)OC |
Introduction
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate is a complex organic compound belonging to the benzofuran class. This compound features a methyl group, a tetrahydrofuran moiety, and an ester functional group, contributing to its potential biological activity and versatility in various applications. The compound's structure includes a fused benzene and furan ring system, which is characteristic of benzofurans.
Synthesis and Chemical Reactions
The synthesis of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate typically involves several steps, including alkylation reactions and esterification. Specific reagents such as alkyl halides, acids or bases for catalysis, and various solvents are required to facilitate the reaction conditions. Careful control of temperature and reaction times is crucial for optimizing yield and purity.
Potential Applications and Biological Activity
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate has potential applications in pharmaceutical research due to its structural features that may influence biological activity. The mechanism of action is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Data Table for Key Information
| Property | Description |
|---|---|
| CAS Number | 1291491-22-9 |
| Purity | Typically 97% |
| Chemical Class | Benzofuran derivative |
| Synthesis | Involves alkylation and esterification |
| Potential Applications | Pharmaceutical research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume